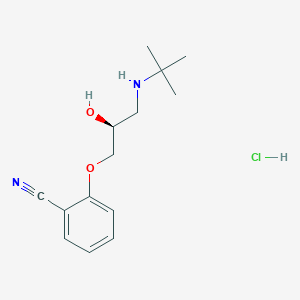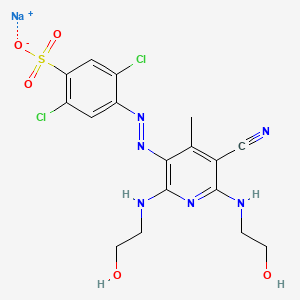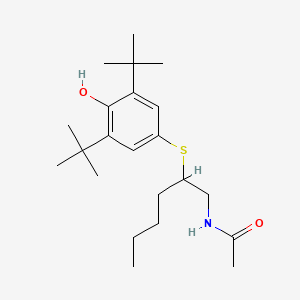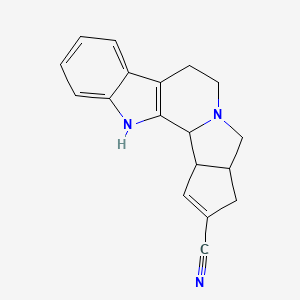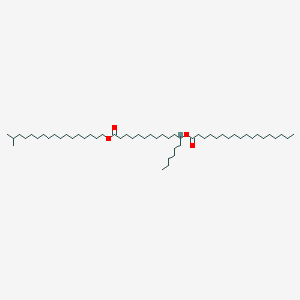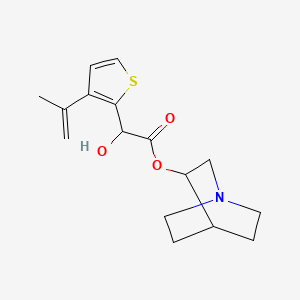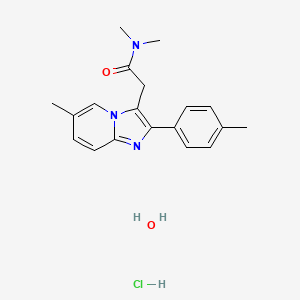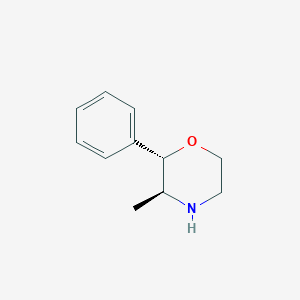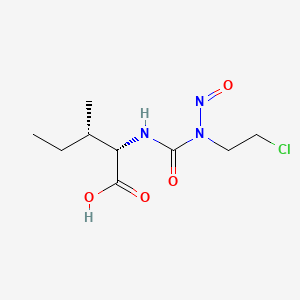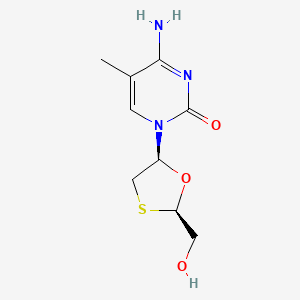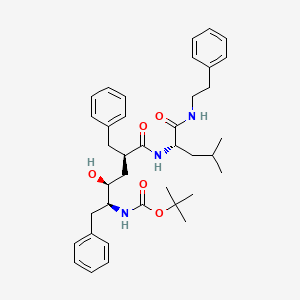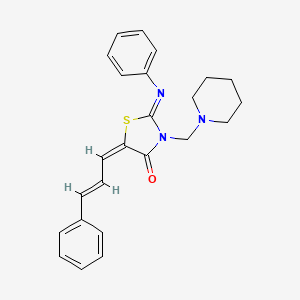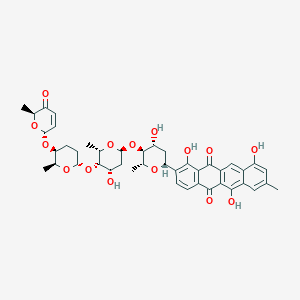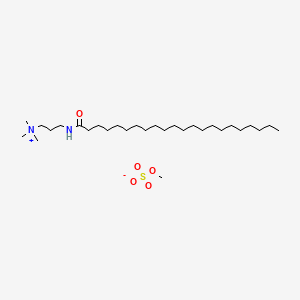
Behenamidopropyltrimonium methosulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Behenamidopropyltrimonium methosulfate: is a quaternary ammonium compound widely used in the personal care industry. It is derived from behenic acid, a fatty acid found in rapeseed oil, and is known for its conditioning properties. This compound acts as a surfactant, emulsifier, and conditioning agent, making it a popular ingredient in hair and skincare products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Behenamidopropyltrimonium methosulfate is synthesized through a multi-step process. The primary steps involve the amidation of behenic acid with 3-aminopropylamine to form behenamidopropylamine. This intermediate is then quaternized with methyl sulfate to produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process typically includes steps such as heating, stirring, and maintaining specific pH levels to optimize the reaction .
Análisis De Reacciones Químicas
Types of Reactions: Behenamidopropyltrimonium methosulfate primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other anions.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted ammonium compounds .
Aplicaciones Científicas De Investigación
Chemistry: Behenamidopropyltrimonium methosulfate is used as a surfactant and emulsifier in various chemical formulations. Its ability to stabilize emulsions makes it valuable in the production of cosmetics and personal care products .
Biology: In biological research, this compound is used for its antimicrobial properties. It is incorporated into formulations to prevent microbial growth and contamination .
Medicine: While not extensively used in medicine, this compound’s conditioning properties make it a component in certain topical formulations aimed at improving skin and hair health .
Industry: Beyond personal care, this compound is used in the textile and leather industries as an antistatic and softening agent. It is also employed in the petroleum industry as an emulsifying agent .
Mecanismo De Acción
Behenamidopropyltrimonium methosulfate exerts its effects primarily through its quaternary ammonium group. This group interacts with negatively charged surfaces, such as hair and skin, to reduce static electricity and improve texture. The compound’s surfactant properties allow it to reduce surface tension, facilitating the penetration of moisture and other beneficial ingredients .
Comparación Con Compuestos Similares
Behentrimonium methosulfate: Another quaternary ammonium compound derived from rapeseed oil, known for its conditioning properties.
Steartrimonium chloride: A quaternary ammonium salt with a stearyl group, used in hair conditioners and fabric softeners.
Cetrimonium chloride: A quaternary ammonium compound used as a preservative and conditioning agent in personal care products.
Uniqueness: Behenamidopropyltrimonium methosulfate stands out due to its mildness and biodegradability, making it suitable for use in products for sensitive skin and environmentally friendly formulations .
Propiedades
Número CAS |
121657-65-6 |
|---|---|
Fórmula molecular |
C29H62N2O5S |
Peso molecular |
550.9 g/mol |
Nombre IUPAC |
3-(docosanoylamino)propyl-trimethylazanium;methyl sulfate |
InChI |
InChI=1S/C28H58N2O.CH4O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25-28(31)29-26-24-27-30(2,3)4;1-5-6(2,3)4/h5-27H2,1-4H3;1H3,(H,2,3,4) |
Clave InChI |
DIJXCGXVGCADCI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)C.COS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



